3,4-Dimethylphenyl isocyanide

Vue d'ensemble

Description

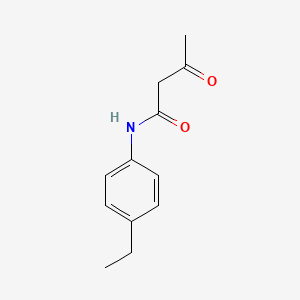

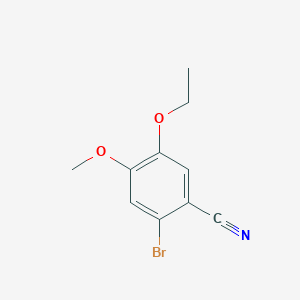

3,4-Dimethylphenyl isocyanide is a chemical compound with the CAS Number 51163-27-0 . It is a colorless to yellow liquid and has a molecular weight of 147.17 .

Synthesis Analysis

Isocyanides are valuable compounds for organic synthesis . A continuous flow approach has been developed to enable the synthesis, purification, and in-line reaction of isocyanides . This approach has been used to convert almost all combinations of educts into their products .Molecular Structure Analysis

The molecular structure of 3,4-Dimethylphenyl isocyanide conforms to its infrared spectrum . The refractive index at 20 °C is between 1.534 - 1.538 .Chemical Reactions Analysis

Aromatic isocyanides can be harnessed as visible-light photocatalysts in the α-amino C(sp3) H functionalization . The reaction with aromatic isocyanides proceeds upon direct photoexcitation, while aliphatic isocyanides can form a photo-active electron donor acceptor complex with aromatic amines .Physical And Chemical Properties Analysis

3,4-Dimethylphenyl isocyanide is a colorless to yellow liquid . It has a refractive index at 20 °C of 1.534 - 1.538 . The density of this compound is 1.051 g/mL at 25 °C .Applications De Recherche Scientifique

Palladium-Catalyzed Isocyanide Insertions

Isocyanides, including 3,4-Dimethylphenyl isocyanide, have long been known as versatile chemical reagents in organic synthesis . They have emerged as practical and versatile C1 building blocks, whose inherent N-substitution allows for the rapid incorporation of nitrogenous fragments in a wide variety of products . Recent developments in palladium-catalyzed isocyanide insertion reactions have significantly expanded the scope and applicability of these imidoylative cross-couplings .

Synthesis of Bicyclic Systems

Starting from organic azides, the palladium-catalyzed transfers of nitrenes to isocyanide functionalities can be achieved . In a recent example, Sawant et al. reported a ligand-free substrate-dependent synthesis of bicyclic systems from bifunctional arylazide substrates .

Green Chemistry

The isocyanide functionality, due to its dichotomy between carbenoid and triple bond characters, exhibits unusual reactivity in organic chemistry . The synthesis of a broad range of isocyanides with multiple functional groups is lengthy, inefficient, and exposes the chemist to hazardous fumes . However, new methodologies have been developed to overcome these problems .

Heterocycle Syntheses

Isocyanides are the basis of many heterocycle syntheses and different multicomponent reactions (IMCRs) . The fascinating aspects of isocyanide chemistry were reviewed extensively .

Pharmaceutical Intermediate

3,4-Dimethylphenyl isocyanate is used as a pharmaceutical intermediate . This application is crucial in the development and production of various drugs.

Chiral Chromatography Stationary Phases

Although this application is specifically mentioned for 3,5-Dimethylphenyl isocyanate , it’s plausible that 3,4-Dimethylphenyl isocyanide could have similar applications. It could potentially be used in linking with oligosaccharides and cyclodextrins for chiral chromatography stationary phases .

Mécanisme D'action

Target of Action

3,4-Dimethylphenyl isocyanide is a complex compound with unique electronic properties Isocyanides are known to interact with various biological targets, including enzymes and receptors, due to their unique reactivity features .

Mode of Action

Isocyanides are known to exhibit a range of reactivities, including nucleophilic, electrophilic, and radical reactions . For instance, they can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile substitutes for a halogen at the benzylic position .

Biochemical Pathways

Isocyanides are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can influence a variety of biochemical pathways, potentially leading to diverse downstream effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-isocyano-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFGGXRZRGFBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+]#[C-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412333 | |

| Record name | 3,4-dimethylphenyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethylphenyl isocyanide | |

CAS RN |

602262-05-5 | |

| Record name | 4-Isocyano-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602262-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dimethylphenyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Bromophenyl)methyl]indole](/img/structure/B1336000.png)

![[2,3,4,5,6-Pentakis(hydroxymethyl)phenyl]methanol](/img/structure/B1336008.png)

![Ethyl 1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1336010.png)